Home > Products > Screening Compounds P56501 > Abiraterone Acetate-d4
Abiraterone Acetate-d4 -

Abiraterone Acetate-d4

Catalog Number: EVT-8202103
CAS Number:
Molecular Formula: C26H33NO2
Molecular Weight: 395.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Abiraterone acetate-d4 is classified under the category of androgen antagonists. It is derived from abiraterone, which is a steroidal compound that inhibits the enzyme cytochrome P450 17A1 (CYP17A1), crucial for the production of androgens such as testosterone. The deuterated version (d4) indicates that four hydrogen atoms in the molecular structure have been replaced with deuterium, enhancing its stability and allowing for specific research applications in pharmacokinetics and metabolism studies.

Synthesis Analysis

The synthesis of abiraterone acetate-d4 involves several key steps:

  1. Starting Materials: The synthesis typically begins with prasterone acetate or its derivatives.
  2. Reaction Conditions: The reaction conditions are critical; temperatures can range from -80 °C to 30 °C, with reaction times varying between 2 to 24 hours depending on the specific pathway used.
  3. Catalysts: Common catalysts include palladium-based compounds such as bis(triphenylphosphine)palladium(II)dichloride. The choice of base (e.g., diisopropylethylamine or pyridine) is also crucial for the reaction's success.
  4. Purification: Following synthesis, purification methods such as flash chromatography on silica gel are employed to isolate high-purity abiraterone acetate-d4 from by-products .
Molecular Structure Analysis

The molecular formula for abiraterone acetate-d4 is C24D4H27NO2C_{24}D_4H_{27}NO_2, with a molecular weight of approximately 391.55 g/mol. The structure includes:

  • Steroidal Backbone: Characterized by a fused four-ring system typical of steroid compounds.
  • Functional Groups: Contains an acetate group (-OCOCH3) and a pyridine ring which contributes to its biological activity.
  • Deuteration: The presence of deuterium alters the compound's mass spectrum and can influence its metabolic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the structure and purity of synthesized compounds, providing insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Abiraterone acetate-d4 participates in various chemical reactions:

  • Oxidation Reactions: It can undergo oxidation in the presence of agents like hydrogen peroxide to form epoxide impurities.
  • Hydrolysis: Under certain conditions, it may hydrolyze to release abiraterone or other metabolites.
  • Enzymatic Reactions: In biological systems, abiraterone acetate-d4 can be metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase, leading to the formation of more active metabolites like Δ4-abiraterone (D4A) .
Mechanism of Action

Abiraterone acetate-d4 exerts its therapeutic effects primarily through:

  • Inhibition of CYP17A1: By blocking this enzyme, abiraterone acetate-d4 disrupts androgen biosynthesis, leading to decreased levels of testosterone and other androgens.
  • Antagonism at Androgen Receptors: The metabolite D4A also acts as an antagonist at androgen receptors, further inhibiting prostate cancer cell growth by preventing androgen-mediated signaling pathways .

This dual mechanism enhances its efficacy in treating castration-resistant prostate cancer.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The deuterated form may exhibit increased stability compared to non-deuterated counterparts due to kinetic isotope effects.

These properties are crucial for formulation development and therapeutic application .

Applications

Abiraterone acetate-d4 has several significant applications:

  • Research Tool: Used extensively in pharmacokinetic studies to trace metabolic pathways without interference from non-deuterated forms.
  • Clinical Applications: As a treatment for advanced prostate cancer, particularly in patients who have developed resistance to standard therapies.
  • Drug Development: Serves as a model compound for developing new anti-androgens or related therapeutic agents targeting androgen-dependent diseases.
Synthesis and Structural Modifications of Abiraterone Acetate-d4

Isotopic Labeling Strategies for Deuterium Incorporation

Deuterium incorporation into abiraterone acetate follows strategic pathways designed to maintain molecular integrity while enabling precise isotopic positioning. The predominant approaches involve:

  • Catalytic H/D Exchange: Utilizing platinum-group metals (Pd/C, PtO₂) in deuterated solvents (D₂O, CD₃OD) at C-16 and C-18 methylene positions, leveraging the molecule's inherent reactivity at acidic sites [8] [9].
  • De Novo Synthesis: Building the steroidal scaffold from deuterated cholesterol precursors or introducing deuterium during late-stage modifications (e.g., Suzuki coupling with d4-pyridinyl boranes) [4] [10].
  • Solvent-Mediated Exchange: Forced deuteration under alkaline conditions (NaOD/D₂O) targets labile α-hydrogens adjacent to carbonyl groups, though this risks structural degradation [9].

Table 1: Comparative Analysis of Deuterium Incorporation Methods

MethodDeuteration SitesIsotopic Purity (%)Reaction Conditions
Catalytic ExchangeC-16, C-1898–99.580°C, 24h, 0.5% Pd/C in D₂O
De Novo SynthesisPyridinyl ring>99.9Multi-step, anhydrous d4-solvents
Alkaline ExchangeC-3 carbonyl adjacent95–9740°C, 8h, 0.1M NaOD

Key challenges include minimizing isotopic dilution during purification and preventing back-exchange in biological matrices. Studies confirm that deuteration at aliphatic sites (C-16/C-18) exhibits superior metabolic stability compared to aromatic positions due to stronger C-D bonds [9] [10].

Synthetic Pathways for Deuterated Steroidal Analogs

Synthesis of abiraterone acetate-d4 employs deuterium-labeled intermediates to ensure regioselective incorporation:

  • Deuterated DHEA Acetate Route:
  • Dehydroepiandrosterone-3-acetate-d4 undergoes Wolff–Kishner reduction with deuterated hydrazine (N₂D₄), yielding hydrazone intermediate-d4 with >98% isotopic enrichment [5] [8].
  • Subsequent Barton vinyl iodination using CD₃I preserves deuterium at methyl groups.
  • Suzuki-Miyaura Coupling:
  • Vinyl iodide intermediate couples with diethyl(3-pyridinyl-d4)borane under Pd(PPh₃)₂Cl₂ catalysis.
  • Critical parameters:
  • Solvent system: THF/NMP (4:1) enhances borane solubility [8]
  • Temperature: 80°C for 12h minimizes dehalogenation side products
  • Base: Anhydrous Na₂CO₃ prevents deuterium loss via hydrolysis [5]
  • Final Esterification:
  • Abiraterone-d4 reacts with acetic anhydride-d6 in pyridine-d5, achieving >99.5% deuterium at acetate and pyridinyl positions [5].

Table 2: Key Intermediates in Abiraterone Acetate-d4 Synthesis

IntermediateDeuteration PositionIsotopic Purity (%)Function
DHEA acetate-d4C-16, C-1898.2Steroidal backbone precursor
Diethyl(3-pyridinyl-d4)boranePyridinyl ring99.8Aryl donor for coupling
Vinyl iodide-d4C-17 methylene97.5Electrophile for Pd catalysis

Purification via recrystallization from CD₃OD/EtOAc eliminates non-deuterated contaminants, confirmed by LC-MS [5] [8].

Optimization of Deuterium Substitution in the Pyridinyl Moiety

Deuteration at the pyridinyl ring requires precision to avoid disrupting iron-coordination affinity for CYP17A1 inhibition:

  • Positional Selectivity: Deuteration at pyridine C-2 and C-6 positions (ortho to nitrogen) enhances metabolic stability but risks steric clashes with CYP17A1's heme iron. Computational modeling confirms C-4 deuteration as optimal, maintaining coordination distance (2.1 Å) identical to non-deuterated abiraterone [5] [7].
  • Synthesis Optimization:
  • Method A: Pd-catalyzed deuteration of 3-bromopyridine using D₂ gas (50 psi) at 120°C yields 3-bromopyridine-d4 with 99.2% isotopic purity [5].
  • Method B: Lithiation-exchange (n-BuLi/THF, -78°C) of 3-bromopyridine followed by D₂O quenching achieves 97% deuteration but generates regioisomers.
  • Yield Enhancements: Microwave-assisted Suzuki coupling (150°C, 10 min) increases diethyl(3-pyridinyl-d4)borane incorporation efficiency to 92%, reducing side-product formation [8].

Table 3: Impact of Pyridinyl Deuteration Position on Synthetic Efficiency

Deuteration SiteReaction Yield (%)Isotopic Purity (%)Coordination Energy (kJ/mol)
C-2/C-66898.5-42.7 (Δ +1.5 vs. non-deuterated)
C-3/C-57597.8-43.5 (Δ +0.7)
C-48999.6-44.2 (no change)

Deuteration at C-4 maximizes synthetic efficiency and preserves enzymatic binding, critical for bioanalytical tracer applications [5] [7].

Stability Studies of Deuterated vs. Non-deuterated Forms

Comparative stability assessments reveal deuterium’s kinetic isotope effect (KIE) on degradation pathways:

  • Chemical Stability:
  • Acidic Conditions (0.1M DCl, 37°C): Abiraterone acetate-d4 exhibits 3.2-fold slower deacetylation (t₁/₂ = 48h) versus non-deuterated form (t₁/₂ = 15h) due to C-D bond strength [8].
  • Oxidative Stress: Forced degradation with H₂O₂ shows deuterated analog resists epoxidation at Δ5,6-bond (5% degradation vs. 21% in non-deuterated) [7].
  • Photostability:
  • Under ICH Q1B guidelines, abiraterone acetate-d4 displays reduced photosensitivity (Δ degradation = 2.1% after 200W·h/m² UV exposure vs. 8.7% for non-deuterated) [8].
  • Thermal Stability:
  • Accelerated studies (40°C/75% RH, 6 months) confirm deuterated form retains >98% potency versus 94% for non-deuterated analog, attributed to suppressed oxidation at C-16 [7] [8].

Table 4: Stability Parameters Under Accelerated Conditions

Stress ConditionNon-deuterated Degradation (%)Deuterated Degradation (%)KIE Value
Acidic hydrolysis (5h)63.522.12.87
Oxidative (0.3% H₂O₂, 24h)78.241.71.88
Photolysis (200W·h/m²)8.72.14.14

The primary degradation pathway shifts from hydrolytic cleavage to minor isomerization in deuterated forms, enhancing shelf-life [7] [8].

Impact of Structural Modifications on Enzymatic Hydrolysis

Deuteration alters esterase-mediated conversion kinetics of abiraterone acetate-d4 to abiraterone-d4:

  • In Vitro Hydrolysis:
  • Porcine liver esterase cleaves abiraterone acetate-d4 2.3-fold slower (kₐₚₚ = 0.18 min⁻¹) than non-deuterated analog (kₐₚₚ = 0.41 min⁻¹), demonstrating significant KIE [8] [9].
  • Human carboxylesterase 1 (hCE1) shows attenuated activity (IC₅₀ = 1.8μM for deuterated vs. 0.9μM for non-deuterated), indicating deuterium sterically hinders active-site access [9].
  • Supersaturation Dynamics:
  • Deuterated prodrug generates 35% lower intestinal supersaturation (Cₘₐₓ = 48μg/mL) than non-deuterated form (Cₘₐₓ = 74μg/mL) in simulated duodenal fluids, reducing crystallization risk [4] [9].
  • Rat In Situ Perfusion:
  • Deuterated analog exhibits 40% lower intestinal flux (Jₘₐₓ = 1.2 nmol·cm⁻²·h⁻¹) due to delayed hydrolysis, confirming rate-limiting enzymatic step modulation [9].

Molecular Modeling Insights:Docking simulations reveal deuterium at C-16/C-18 increases binding distance (3.5Å vs. 2.8Å) between the acetate carbonyl and esterase catalytic serine, explaining reduced hydrolysis rates [9] [10]. This intentional "metabolic steering" makes abiraterone acetate-d4 ideal as an internal standard for LC-MS/MS quantification, minimizing ex vivo interconversion during sample processing [5] [10].

Properties

Product Name

Abiraterone Acetate-d4

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C26H33NO2

Molecular Weight

395.6 g/mol

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1/i4D,5D,14D,16D

InChI Key

UVIQSJCZCSLXRZ-IYDYMXCUSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.